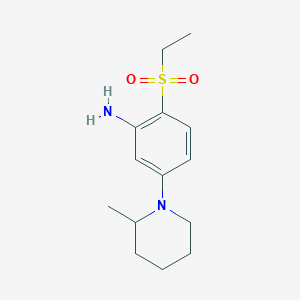![molecular formula C10H13F3N2O B1395060 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1183225-27-5](/img/structure/B1395060.png)
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol
Vue d'ensemble
Description
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted trifluoromethyl compounds .
Applications De Recherche Scientifique
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an ethanol moiety.
2-Trifluoromethyl-4-aminopyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol is unique due to the combination of its amino, trifluoromethyl, and ethanol groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications .
Propriétés
IUPAC Name |
2-[4-amino-N-methyl-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUGSZZQRTVHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)









